3-Bromo-5-chloro-2-nitropyridine molecular structure and weight
3-Bromo-5-chloro-2-nitropyridine molecular structure and weight
An In-Depth Technical Guide to 3-Bromo-2-chloro-5-nitropyridine (CAS: 5470-17-7)
Introduction
3-Bromo-2-chloro-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the chemical research community. Its pyridine core is substituted with three distinct functional groups: a bromine atom, a chlorine atom, and a nitro group. This arrangement of an electron-withdrawing nitro group and two versatile halogen substituents on an already electron-deficient pyridine ring imparts unique reactivity, making it a valuable intermediate in synthetic chemistry.[1]
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of 3-Bromo-2-chloro-5-nitropyridine. We will delve into its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and applications, with a particular focus on its role as a versatile building block in the creation of complex, biologically active molecules.[2] The compound's utility is primarily centered on its capacity to undergo selective transformations, particularly nucleophilic aromatic substitution, enabling the introduction of diverse functionalities.[2][3]
A Note on Nomenclature: While the topic specifies "3-Bromo-5-chloro-2-nitropyridine," the widely available compound under CAS number 5470-17-7 is identified by the IUPAC name 3-Bromo-2-chloro-5-nitropyridine .[4][5][6] This guide will focus on the latter, as it is the isomer with substantial documented data and commercial availability.
Molecular Structure and Properties
A precise understanding of the molecule's fundamental characteristics is the foundation of its effective application in synthesis.
Chemical Identifiers
The following table summarizes the key identifiers for 3-Bromo-2-chloro-5-nitropyridine.
| Identifier | Value | Source(s) |
| CAS Number | 5470-17-7 | [4][5] |
| IUPAC Name | 3-bromo-2-chloro-5-nitropyridine | [4] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [5][7] |
| Molecular Weight | 237.44 g/mol | [4][7] |
| Canonical SMILES | C1=C(C=NC(=C1Br)Cl)[O-] | [4] |
| InChI Key | PTTQIUHVDDBART-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physical and chemical properties dictate the conditions required for handling, storage, and reactions.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Melting Point | 66-70 °C | |
| XLogP3-AA | 2.3 | [4] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
2D Molecular Structure
The structural arrangement of the substituents is critical to the molecule's reactivity. The nitro group at the C5 position strongly influences the electronic properties of the entire ring, particularly activating the C2 and C6 positions for nucleophilic attack.
Caption: 2D structure of 3-Bromo-2-chloro-5-nitropyridine.
Synthesis and Purification
While specific, peer-reviewed syntheses for 3-Bromo-2-chloro-5-nitropyridine are not readily found in the provided search results, a plausible and robust synthetic route can be proposed based on established heterocyclic chemistry principles, such as the Sandmeyer reaction.[8] This approach is widely used for the conversion of amino-heterocycles into halo-heterocycles.
Proposed Synthetic Protocol: Sandmeyer Reaction
The proposed synthesis starts from the commercially available 2,3-diaminopyridine, proceeding through nitration, selective diazotization/bromination, and a final diazotization/chlorination. A more direct route, if the precursor is available, would involve a Sandmeyer reaction on 3-amino-2-chloro-5-nitropyridine. The following protocol is based on a well-documented procedure for a related isomer.[8]
Starting Material: 3-Amino-2-chloro-5-nitropyridine
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Diazotization:
-
Suspend the starting material, 3-Amino-2-chloro-5-nitropyridine, in 6 M hydrochloric acid (HCl). The acid protonates the pyridine nitrogen and the amino group, ensuring solubility and preparing the amine for reaction.
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Cool the suspension to 0 °C in an ice-salt bath. Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise. The internal temperature must be kept below 5 °C. This reaction generates nitrous acid in situ, which reacts with the primary amine to form the diazonium salt.
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After the addition is complete, continue stirring the mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.
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-
Sandmeyer Reaction (Bromination):
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) dissolved in hydrobromic acid (HBr). This is the catalyst for the substitution of the diazonium group with a bromide.
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Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is displaced.
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Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure the complete decomposition of any remaining diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it carefully with a base such as sodium hydroxide or ammonium hydroxide to a neutral or slightly alkaline pH.
-
Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-2-chloro-5-nitropyridine.[8]
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Synthesis Workflow Diagram
Caption: Proposed Sandmeyer reaction workflow.
Spectroscopic and Spectrometric Characterization
Structural elucidation and purity assessment of the synthesized compound are critically dependent on modern spectroscopic techniques.[9][10] While specific spectra for this exact compound are not in the initial search, its spectral characteristics can be reliably predicted based on its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
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H4 Proton: This proton is situated between two electron-withdrawing groups (the C3-Br and the C5-NO₂). It is expected to be a doublet and shifted significantly downfield.
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H6 Proton: This proton is ortho to the ring nitrogen. It will also appear as a doublet due to coupling with the H4 proton. Its chemical shift will be influenced by the adjacent nitrogen and the C5-NO₂ group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms in the pyridine ring, as there is no molecular symmetry. The carbons directly attached to the electronegative nitrogen, halogens, and nitro group (C2, C3, C5) will be the most deshielded.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.[11]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Nitro (NO₂) Group | 1500 - 1570 and 1300 - 1370 | Asymmetric & Symmetric Stretch |
| Aromatic C=C/C=N | 1400 - 1600 | Ring Stretching |
| C-Cl Bond | 600 - 800 | Stretching |
| C-Br Bond | 500 - 600 | Stretching |
Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be a key diagnostic. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks (M⁺, M+2⁺, M+4⁺), which provides definitive confirmation of the elemental composition.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-Bromo-2-chloro-5-nitropyridine stems from its engineered reactivity. The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the C5-nitro group.
Nucleophilic Aromatic Substitution (SNAr)
This electronic deficiency makes the ring highly susceptible to attack by nucleophiles. The primary pathway for its reaction is Nucleophilic Aromatic Substitution (SNAr). The positions ortho (C4, C6) and para (C2) to the nitro group are electronically activated for attack.
Causality of Reactivity:
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Most Labile Group: The chlorine atom at the C2 position is the most likely site for substitution. This is due to two factors: (1) it is para to the strongly electron-withdrawing nitro group, which can stabilize the negative charge in the intermediate, and (2) chlorine is generally a better leaving group than bromine in SNAr reactions on electron-deficient rings under many conditions.
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Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is eliminated, restoring the aromaticity of the ring.
SNAr Mechanism Diagram
Caption: General mechanism for SNAr at the C2 position.
Applications in Research and Development
The predictable and selective reactivity of 3-Bromo-2-chloro-5-nitropyridine makes it an exemplary building block in medicinal and agricultural chemistry.[2][12]
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Pharmaceutical Development: This compound serves as a scaffold for generating libraries of novel compounds. By reacting it with various nucleophiles (amines, alcohols, thiols), medicinal chemists can rapidly synthesize a diverse set of derivatives for biological screening. It is a known intermediate in the synthesis of potential anti-cancer agents and antibiotics.[2] The substituted nitropyridine motif is present in numerous biologically active molecules.
-
Agrochemicals: Similar to its role in pharmaceuticals, it is used to create new pesticides and herbicides. The introduction of specific functional groups via SNAr can tune the compound's activity and selectivity towards target pests or weeds.[2]
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Material Science: The unique electronic and structural properties of this molecule also make it valuable in the synthesis of advanced materials, such as specialized polymers and coatings.[2]
Safety and Handling
Proper handling of 3-Bromo-2-chloro-5-nitropyridine is essential due to its toxicity.
GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Source(s) |
| Acute Toxicity, Oral | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed | [4] |
| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage | [4] |
Handling and Storage Recommendations
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
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PubChem. 3-Bromo-2-chloro-5-nitropyridine . National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19 . [Link]
- Google Patents.
- Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
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ADMET & DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities . [Link]
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Organic Syntheses. 2,3-diaminopyridine . [Link]
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Wikipedia. Pyridine . [Link]
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Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery . [Link]
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YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . [Link]
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection . [Link]
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